![molecular formula C13H15NO2 B6344348 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid CAS No. 1240570-57-3](/img/structure/B6344348.png)
1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid
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Overview
Description
1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions. For example, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods: Industrial production methods for indole derivatives often involve the use of heterogeneous catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemical Synthesis and Research Applications
1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in various chemical reactions to create more complex molecules. Some key applications include:
- Building Block for Complex Molecules : This compound is employed in the synthesis of various indole derivatives, which are significant due to their biological activities.
- Studying Reaction Mechanisms : Researchers utilize this compound to explore reaction pathways and mechanisms in organic chemistry.
Biological Applications
The biological significance of this compound is primarily linked to its interactions with biological targets:
- Antiviral Properties : Recent studies have indicated that derivatives of indole-2-carboxylic acid exhibit inhibitory effects on HIV integrase, a critical enzyme in the HIV life cycle. For instance, modifications to the indole core have led to compounds with IC50 values as low as 0.13 μM against integrase .
- Anticancer Activities : Indole derivatives often show promise in cancer research due to their ability to interact with cellular pathways involved in tumorigenesis. The specific mechanisms through which this compound exerts these effects require further investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis .
Industrial Applications
In addition to its research applications, this compound has potential uses in industrial chemistry:
- Material Development : It can be utilized in the development of new materials due to its unique chemical properties.
- Chemical Processes : The compound may contribute to the formulation of new chemical processes that leverage its reactivity and stability.
Case Studies
Several case studies have been conducted on indole derivatives that include this compound:
Case Study 1: HIV Integrase Inhibition
A study demonstrated that modifications on the indole core significantly increased the inhibitory effect against HIV integrase. The optimized derivative showed an IC50 value of 0.13 μM, indicating strong potential as an antiviral agent .
Case Study 2: Anticancer Research
Research into the anticancer properties of indole derivatives revealed that certain modifications enhance their efficacy against various cancer cell lines. The specific roles of structural components are under investigation for developing targeted therapies .
Comparison with Similar Compounds
- 1-Ethyl-2-methylindole
- 1,2-Dimethylindole
- Indole-2-carboxylic acid
Comparison: 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other indole derivatives, it may exhibit different pharmacokinetic properties and receptor binding affinities .
Biological Activity
1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique substitution pattern that influences its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Target of Action
This compound exhibits high affinity for multiple receptors, similar to other indole derivatives. The binding interactions are crucial for its biological effects, including modulation of receptor activity and subsequent cellular responses.
Mode of Action
Indole derivatives generally interact with their targets through various mechanisms, including:
- Receptor binding : Modulating receptor functions.
- Enzyme inhibition : Affecting enzymatic pathways critical for cellular processes.
- Biochemical pathway influence : Indole derivatives can alter numerous biochemical pathways, contributing to their broad-spectrum activities.
Biological Activities
This compound has been investigated for several biological activities:
Antiviral Activity
Research indicates that this compound may inhibit the activity of HIV-1 integrase, a key enzyme in the viral lifecycle. In studies, it was shown to effectively inhibit integrase strand transfer with an IC50 value of approximately 32.37 μM, indicating moderate antiviral potency. Structural modifications have enhanced this activity significantly in related compounds .
Anticancer Properties
Indole derivatives are known for their potential anticancer properties. The specific structural features of this compound may contribute to its effectiveness against various cancer cell lines. Further studies are required to elucidate the precise mechanisms involved in its anticancer effects.
Antimicrobial Effects
Preliminary investigations suggest antimicrobial properties as well. The compound's ability to disrupt microbial growth could be linked to its interaction with bacterial enzymes or cell membranes.
Research Findings and Case Studies
A series of studies have been conducted to explore the biological activities of this compound and its derivatives:
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other indole derivatives:
Properties
IUPAC Name |
1-ethyl-4,6-dimethylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-14-11-6-8(2)5-9(3)10(11)7-12(14)13(15)16/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLOKOXUOLBKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=CC(=C2C=C1C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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